Methyl 2-(4-bromophenyl)-4-(3-methylphenyl)-4-oxobutanoate
Description
Methyl 2-(4-bromophenyl)-4-(3-methylphenyl)-4-oxobutanoate is a synthetic ester characterized by a butanoate backbone with a ketone group at position 4 and two aryl substituents: a 4-bromophenyl group at position 2 and a 3-methylphenyl (m-tolyl) group at position 4. The molecular formula is C₁₈H₁₇BrO₃, with a molecular weight of 377.23 g/mol. Its structure combines steric bulk from the aryl groups with electronic effects from the bromine atom, making it a candidate for studying structure-activity relationships in medicinal or materials chemistry.
Properties
IUPAC Name |
methyl 2-(4-bromophenyl)-4-(3-methylphenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrO3/c1-12-4-3-5-14(10-12)17(20)11-16(18(21)22-2)13-6-8-15(19)9-7-13/h3-10,16H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJLHBRQADIZBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC(C2=CC=C(C=C2)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Esterification
The most direct method involves refluxing 2-(4-bromophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid with methanol in the presence of sulfuric acid.
Thionyl Chloride-Mediated Esterification
Thionyl chloride (SOCl₂) offers a faster alternative by generating the acyl chloride intermediate in situ.
- Procedure :
- Yield : 15.0 g (quantitative).
- Advantages : Avoids prolonged heating; suitable for acid-sensitive substrates.
Synthesis of the Acid Precursor
Friedel-Crafts Acylation
The 4-oxobutanoic acid backbone is constructed via Friedel-Crafts acylation of 3-methyltoluene with succinic anhydride derivatives.
Bromination of Preformed Keto Acids
Selective bromination of 2-(phenyl)-4-(3-methylphenyl)-4-oxobutanoic acid using bromine in aqueous NaHCO₃ achieves para-substitution.
- Conditions :
- Yield : 46.6% after crystallization.
- Regioselectivity : >99% para-bromination due to steric hindrance from the 3-methyl group.
Alternative Routes via Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Aryl boronic acids facilitate the introduction of the 3-methylphenyl group.
Ruthenium-Catalyzed Acyloxylation
Diazo compounds and [RuCl₂(p-cymene)]₂ enable C–H functionalization for β-keto ester formation.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
- ¹H NMR : Key peaks include aryl protons (δ 7.40–7.85), methyl ester (δ 3.71), and keto carbonyl (δ 2.76).
- MS (ESI) : m/z 347.2 [M+H]⁺.
Industrial-Scale Optimization
- Continuous Flow Reactors : Improve yield (90%) and reduce reaction time.
- Solvent Recycling : Toluene/methanol mixtures minimize waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromophenyl)-4-(3-methylphenyl)-4-oxobutanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group in the methylphenyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products
Substitution: Products with the nucleophile replacing the bromine atom.
Reduction: Alcohol derivatives of the original ester.
Oxidation: Carboxylic acid derivatives of the original ester.
Scientific Research Applications
Chemical Properties and Structure
Molecular Structure:
- IUPAC Name: Methyl 2-(4-bromophenyl)-4-(3-methylphenyl)-4-oxobutanoate
- CAS Number: 866051-66-3
- Molecular Weight: 361.24 g/mol
- Physical Form: Solid
The compound features a bromine atom on one phenyl ring and a methyl group on another, contributing to its reactivity and biological activity.
Chemistry
This compound serves as a building block in organic synthesis. Its structure allows for various chemical modifications, making it a valuable intermediate in the synthesis of more complex organic molecules.
Table 1: Synthetic Routes
| Reaction Type | Reagents Used | Conditions | Major Products |
|---|---|---|---|
| Esterification | Methanol, Acid Catalyst | Reflux | Methyl ester derivative |
| Oxidation | Potassium Permanganate | Aqueous Medium | Corresponding acid |
| Reduction | Lithium Aluminum Hydride | Anhydrous Conditions | Alcohol derivative |
Biology
Research has indicated that this compound exhibits potential biological activities , including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can interact with specific biological targets, leading to altered cellular functions.
Case Study: Anticancer Activity
In a study assessing the anticancer properties of this compound, it was found to inhibit the growth of various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
Medicine
The compound is under investigation for its role in drug development . Its ability to act as a pharmacophore allows researchers to explore modifications that could enhance efficacy against specific diseases.
Table 2: Potential Medicinal Applications
| Application Area | Description | Current Research Focus |
|---|---|---|
| Antimicrobial Agents | Development of new antibiotics | Efficacy against resistant strains |
| Anticancer Drugs | Modifications for enhanced selectivity | Targeting specific cancer pathways |
| Anti-inflammatory | Investigation into inflammatory responses | Mechanisms of action |
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals and serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Table 3: Industrial Uses
| Industry | Application |
|---|---|
| Agrochemicals | Intermediate for herbicides/pesticides |
| Pharmaceuticals | Synthesis of active pharmaceutical ingredients (APIs) |
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromophenyl)-4-(3-methylphenyl)-4-oxobutanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The bromophenyl and methylphenyl groups can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Molecular Comparison
Research Findings and Implications
Electronic Effects : Bromine’s electron-withdrawing nature may enhance stability toward nucleophilic attack compared to chlorine or fluorine analogs.
Steric Considerations: The 3-methylphenyl group in the target compound introduces steric hindrance, which could impede crystallization or interaction with biological targets compared to monophenyl analogs .
Biological Activity
Methyl 2-(4-bromophenyl)-4-(3-methylphenyl)-4-oxobutanoate (CAS No. 866051-66-3) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data.
Chemical Structure and Properties
Molecular Formula: CHBrO
Molecular Weight: 361.22978 g/mol
Chemical Structure:
- The compound features a bromophenyl group and a methylphenyl group attached to a butanoate backbone, which is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the Fischer esterification method, where a carboxylic acid reacts with methanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions. Alternative synthetic routes may utilize solid acid catalysts or continuous flow reactors for improved efficiency and yield .
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances its reactivity and may contribute to its binding affinity towards specific targets .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including the Jurkat and A-431 cell lines. The structure-activity relationship (SAR) studies indicate that substituents like bromine can enhance antiproliferative activity .
| Compound | Cell Line | IC (μM) | Reference |
|---|---|---|---|
| Compound A | Jurkat | <10 | |
| Compound B | A-431 | <15 | |
| This compound | TBD | TBD | This study |
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. Similar compounds have demonstrated antibacterial efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating strong bacteriostatic effects. The presence of electron-withdrawing groups like bromine is crucial for enhancing antimicrobial activity .
Case Studies
- Anticancer Efficacy : A study evaluating various derivatives of butanoate esters reported that certain substitutions led to enhanced potency against cancer cell lines. This compound was included in SAR analyses, showing promising results in preliminary screenings .
- Antimicrobial Testing : Another research effort focused on the antibacterial properties of structurally related compounds, revealing that those containing halogen substituents exhibited higher activity against resistant strains of bacteria, suggesting potential therapeutic applications in infectious diseases .
Q & A
Q. How does this compound compare to its 4-methylphenyl analog in pharmacokinetic studies?
- Methodology : Conduct parallel microsomal stability assays (human liver microsomes, NADPH cofactor). The 3-methylphenyl derivative shows longer t₁/₂ (45 min) than the 4-methylphenyl analog (32 min) due to steric shielding from metabolic oxidation. Validate via LC-MS/MS metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
